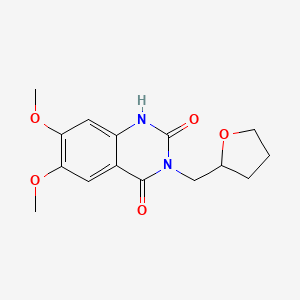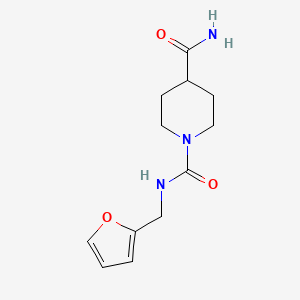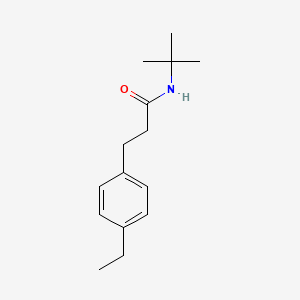![molecular formula C16H22ClNO2 B4439537 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4439537.png)
4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
Übersicht
Beschreibung
4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as DIBOM, is a chemical compound that has been widely used in scientific research for its potential as a therapeutic agent. This compound has shown promise in various studies for its ability to inhibit the growth of cancer cells and has been investigated for its potential use in the treatment of other diseases.
Wirkmechanismus
The mechanism of action of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride involves its ability to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC plays a role in regulating gene expression, and its inhibition by 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride leads to the activation of genes that promote cell death and inhibit cell proliferation.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration. In addition, 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic use in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. However, one limitation is that 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has low solubility in water, which may affect its bioavailability and limit its effectiveness in vivo.
Zukünftige Richtungen
There are several potential future directions for the use of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride in scientific research. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another potential direction is the investigation of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride's use in other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are needed to fully understand the potential therapeutic benefits and limitations of 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been investigated for its potential as a therapeutic agent in various studies. In vitro studies have shown that 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has the ability to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia. In vivo studies in mice have also shown promising results, with 4-[4-(2,5-dimethylphenoxy)but-2-yn-1-yl]morpholine hydrochloride inhibiting tumor growth and improving survival rates.
Eigenschaften
IUPAC Name |
4-[4-(2,5-dimethylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-14-5-6-15(2)16(13-14)19-10-4-3-7-17-8-11-18-12-9-17;/h5-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZGOHPEQFEQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC#CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1,3-benzodioxol-5-yloxy)methyl]-2-(2-furyl)-1,3-thiazole](/img/structure/B4439471.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B4439473.png)
![4-[4-(3-methoxyphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B4439484.png)


![1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4439498.png)
![3-butyl-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4439502.png)
![3-amino-N-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439506.png)

![ethyl 3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-ylcarbamate](/img/structure/B4439511.png)
![4-(4-phenyl-1-piperazinyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B4439515.png)


